molecular formula C12H21N3O B15050465 [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15050465
M. Wt: 223.31 g/mol
InChI Key: PKDRQSZUTPBJDQ-UHFFFAOYSA-N
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Description

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features both an oxolane (tetrahydrofuran) ring and a pyrazole ring. These heterocyclic structures are known for their versatility in organic synthesis and potential biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of oxolane derivatives with pyrazole derivatives under controlled conditions. One common method includes the alkylation of a pyrazole derivative with an oxolane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the reactivity of the intermediates and the need to handle solvents and reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:

    1-[(Oxolan-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

    Pyrazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.

    Oxolane derivatives: Known for their use in the synthesis of various organic compounds and materials.

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for further functionalization and application in different fields.

Biological Activity

The compound [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising an oxolane ring and a pyrazole moiety, which contributes to its biological activity. The IUPAC name is 1-(tetrahydro-2-furanylmethyl)-1H-pyrazol-3-amine , with the molecular formula C8H13N3OC_8H_{13}N_3O .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate specific molecular pathways, influencing processes such as:

  • Cell Proliferation : By inhibiting certain enzymes involved in cell cycle regulation.
  • Apoptosis : Triggering programmed cell death through receptor interactions.

Research indicates that these interactions may lead to therapeutic effects in conditions like cancer and neurological disorders .

Antimicrobial and Insecticidal Properties

Recent studies have highlighted the compound's significant antimicrobial and insecticidal properties. For instance, it has shown effectiveness against various pests, including Mythimna separate and Helicoverpa armigera, with lethal activities observed at concentrations around 500 mg/L .

Case Study: Insecticidal Activity

A specific case study reported that a related compound demonstrated an insecticidal efficacy of 70% against Mythimna separate. This suggests that the pyrazole derivatives could serve as potential leads for developing new insecticides .

Table 1: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget PestLethal Activity (%)
14qMythimna separate70
14hHelicoverpa armigeraGood
14eOstrinia nubilalisModerate

Table 2: Fungicidal Activity of Related Compounds

CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani55.6
14kGibberella zeae66.7

Pharmacological Potential

The compound's pharmacological properties are under investigation for their potential therapeutic applications. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : By modulating pathways associated with cancer cell growth.
  • Antifungal Activity : Effective against multiple fungal strains, indicating a broad spectrum of activity .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H21N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h5-6,12-13H,2-4,7-10H2,1H3

InChI Key

PKDRQSZUTPBJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

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